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2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride

Catalog No.
S3014994
CAS No.
1955499-66-7
M.F
C7H14ClNO2
M. Wt
179.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyclobutyl(methyl)amino]acetic acid hydrochlori...

CAS Number

1955499-66-7

Product Name

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride

IUPAC Name

2-[cyclobutyl(methyl)amino]acetic acid;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64

InChI

InChI=1S/C7H13NO2.ClH/c1-8(5-7(9)10)6-3-2-4-6;/h6H,2-5H2,1H3,(H,9,10);1H

InChI Key

WHCULAUOSUMMRD-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)C1CCC1.Cl

solubility

not available

2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C7_7H14_{14}ClNO2_2 and a molar mass of approximately 179.64 g/mol. It features a cyclobutyl group attached to a methylamino acetic acid structure, making it a member of the amino acid derivatives family. The compound exists as a hydrochloride salt, which enhances its solubility in water, facilitating its use in various biological and chemical applications .

The primary reactions involving 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride include:

  • Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of amines or other nitrogen-containing compounds .

Research indicates that 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to:

  • Neurotransmission Modulation: Its structural similarity to neurotransmitters suggests it may influence synaptic transmission.
  • Potential Therapeutic Uses: Preliminary studies have explored its role in treating neurological disorders, although extensive clinical trials are required to confirm efficacy and safety .

The synthesis of 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of Cyclobutylamine: Cyclobutylamine can be synthesized through the reduction of cyclobutanone.
  • Amidation Reaction: The cyclobutylamine is then reacted with methyl chloroacetate to form the corresponding acetamide.
  • Hydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to yield the hydrochloride salt form of the compound .

This compound has several applications across various fields:

  • Pharmaceuticals: It is being investigated for its potential use in drug development, particularly in neuropharmacology.
  • Research Chemical: Utilized in academic and industrial research settings to study amino acid derivatives and their biological impacts.
  • Chemical Synthesis: Acts as an intermediate for synthesizing other complex organic compounds .

Interaction studies have focused on understanding how 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride interacts with biological systems:

  • Receptor Binding Studies: Investigations into how this compound binds to specific neurotransmitter receptors have provided insights into its potential effects on brain function.
  • Metabolic Pathways: Research is ongoing to elucidate the metabolic pathways it influences and how these pathways relate to therapeutic effects .

Several compounds share structural similarities with 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-(Methylamino)acetic acid hydrochlorideSimple amino acid derivativeLacks cyclobutyl group; simpler structure
2-[Cyclopropyl(methyl)amino]acetic acid hydrochlorideCyclopropyl variantSmaller ring size; different pharmacological profile
2-(Cyclohexylmethylamino)acetic acid hydrochlorideLarger cycloalkaneLarger ring structure; potential for different interactions

The presence of the cyclobutyl group in 2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride contributes to its unique chemical properties and biological activities, distinguishing it from other amino acid derivatives .

Dates

Last modified: 04-14-2024

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